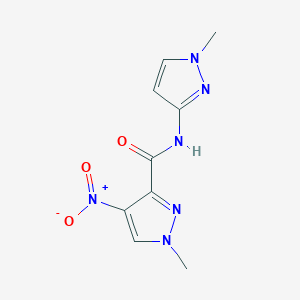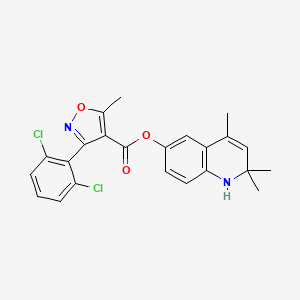![molecular formula C19H17ClN4O4S B10956887 ethyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate](/img/structure/B10956887.png)
ethyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]carbothioyl}amino)benzoate: is a complex organic compound featuring a pyrazole ring, a furan ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]carbothioyl}amino)benzoate typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.
Synthesis of the Furan Ring: The furan ring is synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Pyrazole and Furan Rings: The pyrazole and furan rings are coupled through a nucleophilic substitution reaction.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl and nitro groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, ethyl 4-({[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furyl}carbonyl)amino]carbothioyl}amino)benzoate may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ethyl 4-
Eigenschaften
Molekularformel |
C19H17ClN4O4S |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
ethyl 4-[[5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbonyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H17ClN4O4S/c1-2-27-18(26)12-3-5-14(6-4-12)22-19(29)23-17(25)16-8-7-15(28-16)11-24-10-13(20)9-21-24/h3-10H,2,11H2,1H3,(H2,22,23,25,29) |
InChI-Schlüssel |
WXLBEZYATBPONZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10956804.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10956812.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10956815.png)
![Ethyl 3-bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10956820.png)
![5-(4-fluorophenyl)-4-methyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B10956823.png)
![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10956830.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B10956838.png)
![(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10956857.png)
![6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B10956872.png)
![methyl 4-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B10956873.png)
![4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956886.png)
![{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether](/img/structure/B10956894.png)


